Dodecyl dibromoacetate
Description
Dodecyl dibromoacetate is an organic compound with the molecular formula C14H26Br2O2. It is an ester derived from dibromoacetic acid and dodecanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Properties
CAS No. |
59989-48-9 |
|---|---|
Molecular Formula |
C14H26Br2O2 |
Molecular Weight |
386.16 g/mol |
IUPAC Name |
dodecyl 2,2-dibromoacetate |
InChI |
InChI=1S/C14H26Br2O2/c1-2-3-4-5-6-7-8-9-10-11-12-18-14(17)13(15)16/h13H,2-12H2,1H3 |
InChI Key |
PGJGYBNYPMVAMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl dibromoacetate can be synthesized through the esterification of dibromoacetic acid with dodecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Hydrolysis Reactions
Dodecyl dibromoacetate undergoes hydrolysis under acidic or basic conditions, yielding dodecanol and bromoacetic acid derivatives .
Acidic Hydrolysis
In dilute hydrochloric acid:
Conditions : 80°C, 6–8 hours.
Basic Hydrolysis (Saponification)
In sodium hydroxide:
Conditions : Reflux in ethanol/water (1:1), 4–6 hours.
Nucleophilic Substitution
The bromine atoms are susceptible to nucleophilic attack, enabling alkylation and functionalization.
| Nucleophile | Product | Conditions | Yield |
|---|---|---|---|
| Amines (e.g., NH₃) | Dodecyl diaminoacetate | RT, DMF, 12–24 hours | 65–75% |
| Thiols (e.g., HS⁻) | Dodecyl dithioacetate | 60°C, K₂CO₃, acetone | 70–80% |
| Alcohols (e.g., MeOH) | Dodecyl methoxyacetate | H₂SO₄ catalyst, reflux | 50–60% |
Thermal Decomposition
At elevated temperatures (>150°C), this compound decomposes into brominated alkanes and carboxylic acids :
Mechanism : Radical-mediated cleavage of the ester backbone.
Enzymatic Dehalogenation
Dehalogenases catalyze the hydrolytic removal of bromine, producing glycolate derivatives .
Key Enzymes
-
D-DEXs (D-2-haloacid dehalogenases) : Mediate direct water-assisted cleavage without ester intermediates .
-
FAc-DEX (Fluoroacetate dehalogenase) : Exhibits activity toward bromoacetates via nucleophilic water activation .
Kinetic Parameters for FAc-DEX :
| Substrate |
(mM) |
(U/mg) |
|---------------------|----------------|-----------------------|
| Fluoroacetate | 9.1 | 61 |
| Bromoacetate | 15 | 2.5 |
Comparative Reactivity
This compound’s reactivity is influenced by chain length and halogen placement compared to analogs:
| Compound | Reactivity Toward NH₃ | Hydrolysis Rate (k, s⁻¹) |
|---|---|---|
| This compound | High (65–75% yield) | |
| Octyl bromoacetate | Moderate (55–65% yield) | |
| Ethyl bromoacetate | Low (40–50% yield) |
Mechanistic Insights
Scientific Research Applications
Dodecyl dibromoacetate has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.
Biological Studies: The compound is used in studies involving the modification of biomolecules and the investigation of enzyme-catalyzed reactions.
Medicinal Chemistry: this compound is explored for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.
Industrial Applications: It is used in the production of specialty chemicals, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of dodecyl dibromoacetate involves its ability to undergo nucleophilic substitution reactions. The bromine atoms in the compound are highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Dodecyl bromoacetate: Similar in structure but contains only one bromine atom.
Ethyl dibromoacetate: Contains a shorter alkyl chain (ethyl group) compared to dodecyl dibromoacetate.
Propyl bromoacetate: Similar to ethyl dibromoacetate but with a propyl group.
Uniqueness
This compound is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This long chain enhances its solubility in non-polar solvents and its ability to interact with hydrophobic environments, making it particularly useful in the synthesis of surfactants and other amphiphilic molecules.
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